Cas no 1782284-99-4 (6-chloropyrazolo1,5-apyrimidine-3-sulfonyl chloride)

6-chloropyrazolo1,5-apyrimidine-3-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- CID 84729027
- Pyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride, 6-chloro-
- 6-chloropyrazolo1,5-apyrimidine-3-sulfonyl chloride
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- MDL: MFCD28544757
- インチ: 1S/C6H3Cl2N3O2S/c7-4-1-9-6-5(14(8,12)13)2-10-11(6)3-4/h1-3H
- InChIKey: FCMOELPXKAWMJG-UHFFFAOYSA-N
- ほほえんだ: C12=C(S(Cl)(=O)=O)C=NN1C=C(Cl)C=N2
じっけんとくせい
- 密度みつど: 1.91±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): -5.22±0.40(Predicted)
6-chloropyrazolo1,5-apyrimidine-3-sulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-339509-0.5g |
6-chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride |
1782284-99-4 | 0.5g |
$974.0 | 2023-09-03 | ||
Enamine | EN300-339509-1.0g |
6-chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride |
1782284-99-4 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-339509-2.5g |
6-chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride |
1782284-99-4 | 2.5g |
$1988.0 | 2023-09-03 | ||
Enamine | EN300-339509-5.0g |
6-chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride |
1782284-99-4 | 5.0g |
$2940.0 | 2023-02-23 | ||
Enamine | EN300-339509-5g |
6-chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride |
1782284-99-4 | 5g |
$2940.0 | 2023-09-03 | ||
Enamine | EN300-339509-0.1g |
6-chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride |
1782284-99-4 | 0.1g |
$892.0 | 2023-09-03 | ||
Enamine | EN300-339509-0.25g |
6-chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride |
1782284-99-4 | 0.25g |
$933.0 | 2023-09-03 | ||
Enamine | EN300-339509-10g |
6-chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride |
1782284-99-4 | 10g |
$4360.0 | 2023-09-03 | ||
Enamine | EN300-339509-1g |
6-chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride |
1782284-99-4 | 1g |
$1014.0 | 2023-09-03 | ||
Enamine | EN300-339509-0.05g |
6-chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride |
1782284-99-4 | 0.05g |
$851.0 | 2023-09-03 |
6-chloropyrazolo1,5-apyrimidine-3-sulfonyl chloride 関連文献
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
6-chloropyrazolo1,5-apyrimidine-3-sulfonyl chlorideに関する追加情報
6-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl Chloride: A Comprehensive Overview
6-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride (CAS No. 1782284-99-4) is a highly specialized organic compound with significant applications in the field of medicinal chemistry and chemical synthesis. This compound belongs to the class of sulfonyl chlorides, which are widely used as intermediates in the synthesis of various pharmaceutical agents. The structure of 6-chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride consists of a pyrazolo[1,5-a]pyrimidine ring system substituted with a chlorine atom at position 6 and a sulfonyl chloride group at position 3. This unique combination of functional groups makes it an invaluable building block in the development of novel therapeutic agents.
The pyrazolo[1,5-a]pyrimidine core is a heterocyclic structure that has gained considerable attention in recent years due to its potential as a scaffold for drug discovery. This structure is known for its ability to interact with various biological targets, including kinases and other enzymes involved in disease pathways. The substitution pattern of 6-chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride further enhances its versatility, allowing for the exploration of diverse chemical modifications that can lead to improved pharmacokinetic properties and target specificity.
Recent studies have highlighted the role of sulfonyl chloride groups in modulating the physicochemical properties of molecules. In particular, the sulfonyl chloride moiety in 6-chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride serves as an excellent leaving group, facilitating nucleophilic substitutions and enabling the formation of various derivatives. These derivatives have been explored in the context of developing inhibitors for protein kinases, which are key players in cancer progression and other diseases.
The synthesis of 6-chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. Researchers have employed various strategies, including microwave-assisted synthesis and catalytic methods, to optimize the production of this compound. These advancements not only enhance the efficiency of synthesis but also pave the way for large-scale production, which is essential for preclinical and clinical studies.
In terms of applications, 6-chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride has been extensively used as an intermediate in the construction of bioactive molecules. For instance, it has been employed in the synthesis of potent inhibitors targeting oncogenic kinases such as Aurora kinases and CDKs (cyclin-dependent kinases). These inhibitors have shown promising results in preclinical models, demonstrating their potential as anticancer agents.
Moreover, the sulfonyl chloride group in this compound provides a versatile platform for further functionalization. By replacing this group with other substituents such as hydroxyl or amino groups, researchers can generate derivatives with enhanced solubility or improved binding affinities to their target proteins. This flexibility underscores the importance of 6-chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride as a key intermediate in medicinal chemistry.
Recent advancements in computational chemistry have also contributed to our understanding of 6-chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride's properties. Molecular docking studies have revealed that this compound exhibits favorable interactions with kinase active sites, suggesting its potential as a lead compound for drug development. Additionally, quantum mechanical calculations have provided insights into the electronic properties of this molecule, which are critical for predicting its reactivity and stability during synthesis.
In conclusion, 6-chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride (CAS No. 1782284-99-4) is a pivotal compound in contemporary medicinal chemistry research. Its unique structure and functional groups make it an invaluable tool for designing novel therapeutic agents targeting critical disease pathways. As research continues to uncover new applications and optimization strategies for this compound, its role in drug discovery is expected to grow significantly.
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